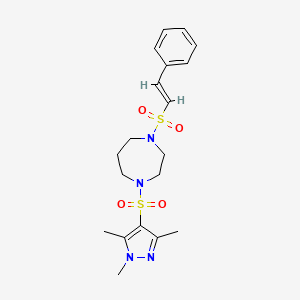![molecular formula C25H19ClF3N3O2 B2590787 1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1116059-82-5](/img/structure/B2590787.png)
1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of substituted N - (quinolin-4-yl)ethanediamine phenyl urea derivatives of biological interest were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .
Chemical Reactions Analysis
The compound was synthesized through a series of reactions including quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .
Aplicaciones Científicas De Investigación
Antiproliferative Activity and Antioxidant Properties
A study by Perković et al. (2016) describes the synthesis and biological evaluation of novel compounds with structures related to the specified urea derivative. These compounds, including urea and bis-urea derivatives, were tested for antiproliferative activity in vitro against several cancer cell lines. Derivatives exhibited moderate to strong antiproliferative effects, with notable activity against breast carcinoma MCF-7 cell lines. Additionally, certain derivatives showed high antioxidant activity, suggesting potential therapeutic applications in cancer treatment and prevention due to their ability to modulate oxidative stress (Perković et al., 2016).
Antimicrobial and Antiprotozoal Activities
Nava-Zuazo et al. (2010) synthesized a series of quinoline tripartite hybrids, which included structures similar to the urea derivative , and evaluated them against protozoa and Mycobacterium tuberculosis. These hybrids exhibited significant antimicrobial and antiprotozoal activities, with one compound being notably potent against Giardia intestinalis, Leishmania mexicana, and Mycobacterium tuberculosis. This research highlights the potential of such compounds in developing treatments for a broad spectrum of infectious diseases (Nava-Zuazo et al., 2010).
Inhibition of Translation Initiation and Potential Anticancer Agents
Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as activators of the eIF2α kinase heme-regulated inhibitor, which plays a role in reducing cancer cell proliferation by affecting the initiation phase of protein translation. This study suggests that compounds with structural similarities to the specified urea derivative could serve as leads for developing targeted anticancer therapies by modulating translation initiation (Denoyelle et al., 2012).
Corrosion Inhibition
In the context of corrosion science, compounds structurally related to the specified urea derivative have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies highlight the potential industrial applications of such compounds in protecting metals against corrosion, thereby extending the life and ensuring the safety of metal structures and components (Mistry et al., 2011).
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3O2/c1-2-34-23-14-22(15-7-9-16(26)10-8-15)31-20-12-11-17(13-18(20)23)30-24(33)32-21-6-4-3-5-19(21)25(27,28)29/h3-14H,2H2,1H3,(H2,30,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFSIVCPPBWJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate](/img/structure/B2590704.png)
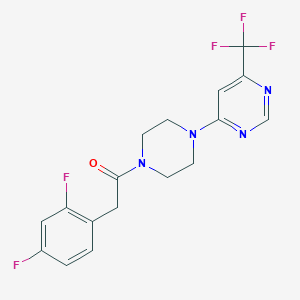
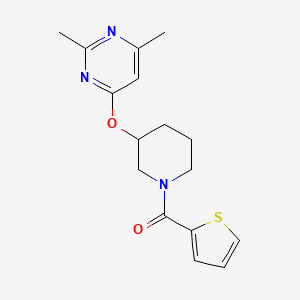
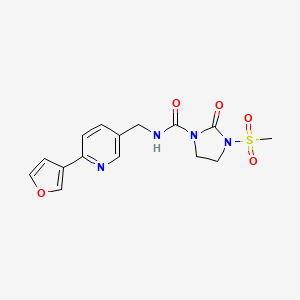
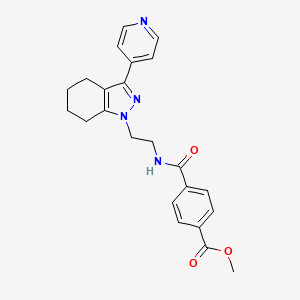
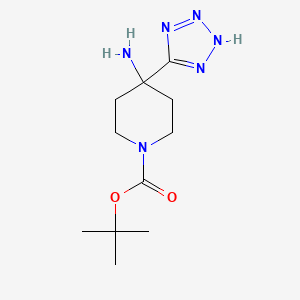
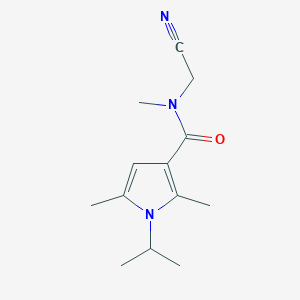
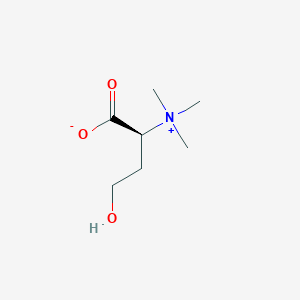
![[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone](/img/structure/B2590719.png)
![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)
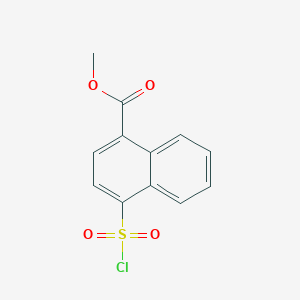
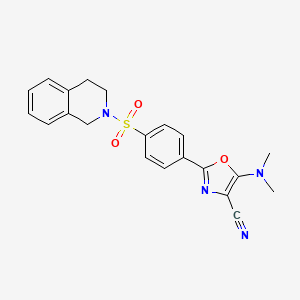
![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)
